Oxaliplatin, (S,S)-

Beschreibung

Eigenschaften

CAS-Nummer |

61758-77-8 |

|---|---|

Molekularformel |

C8H14N2O4Pt |

Molekulargewicht |

397.29 g/mol |

IUPAC-Name |

oxalate;platinum(2+);trans-(1S,2S)-cyclohexane-1,2-diamine |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2/t5-,6-;;/m0../s1 |

InChI-Schlüssel |

ZROHGHOFXNOHSO-USPAICOZSA-L |

Kanonische SMILES |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

Synonyme |

[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Synthesis Strategy

The preparation of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) follows a two-step process derived from platinum coordination chemistry:

-

Formation of the Platinum-Diamine Intermediate : Reacting tetrachloroplatinate salts (e.g., KPtCl) with trans-1,2-diaminocyclohexane (DACH) yields cis-dichloro(cyclohexanediamine)platinum(II).

-

Ligand Substitution with Oxalate : The intermediate undergoes ligand exchange with oxalate ions, replacing chloride ligands to form the final complex.

Key Reaction:

Preparation of Dichlorocyclohexanediamine Platinum(II)

Oxalate Ligand Incorporation

-

Reactants : Dichlorocyclohexanediamine platinum(II) and potassium oxalate (KCO).

-

Conditions :

Process Optimization and Scalability

Elimination of Heavy Metals

Traditional methods for platinum complexes often require silver salts (e.g., AgNO) to precipitate chloride ions, introducing toxic heavy metals. The patented silver-free approach bypasses this step, enhancing safety and reducing costs:

-

Advantages :

-

No Ag contamination (final product Ag <1 ppm).

-

Simplified waste management (platinum recovery >99.5%).

-

Yield and Purity Enhancements

-

Recrystallization : Crude product dissolved in boiling water and cooled to 5°C yields white crystals with 99.4% purity (HPLC).

-

Key Data :

Parameter Value Method Purity 99.4% HPLC Specific Rotation −73° Polarimetry Platinum Content 49.15% (theory: 49.12%) Elemental Analysis

Analytical Characterization

Structural Confirmation

Comparative Methods

Earlier syntheses required AgNO for chloride removal, resulting in lower yields (85%) and higher impurity profiles. The modern approach achieves superior efficiency and purity (Table 1).

Table 1: Comparative Synthesis Performance

Industrial and Pharmacological Implications

The scalable synthesis of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) supports its potential as a next-generation chemotherapeutic agent. The elimination of silver simplifies regulatory compliance and large-scale production, while high purity ensures compatibility with pharmaceutical formulations. Further studies should explore its cytotoxicity profile and mechanism of action relative to oxaliplatin .

Analyse Chemischer Reaktionen

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum(2+) ion to a lower oxidation state.

Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Wissenschaftliche Forschungsanwendungen

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.

Medicine: It is being investigated for its potential use in chemotherapy treatments, similar to other platinum-based compounds like oxaliplatin.

Industry: The compound is used in industrial processes that require platinum-based catalysts.

Wirkmechanismus

The mechanism of action of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves its ability to interact with biological molecules, particularly DNA. The platinum(2+) ion can form cross-links with DNA, inhibiting DNA replication and repair, leading to cell death. This mechanism is similar to that of other platinum-based chemotherapy drugs, which target rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Clinical Profiles of Platinum Anticancer Agents

Key Findings:

Ligand Influence on DNA Binding :

Toxicity Profiles :

- Oxaliplatin avoids cisplatin’s dose-limiting nephrotoxicity due to its oxalate ligand, which reduces renal platinum accumulation . However, it induces neurotoxicity (e.g., cold-induced dysesthesia) via voltage-gated sodium channel modulation .

- Carboplatin’s dicarboxylate ligand lowers nephrotoxicity but increases myelosuppression risk .

Reactivity and Stability

Research Advancements and Challenges

Second-Generation Modifications :

- Biomimetic Ligand Systems: Studies on nitro-substituted phenol ligands (e.g., L3 in ) reveal that electron-withdrawing groups (e.g., NO₂) enhance Pt(IV) complex stability via hydrogen bonding, a strategy yet to be optimized for clinical use .

Biologische Aktivität

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+), commonly known as oxaliplatin, is a platinum-based chemotherapeutic agent primarily utilized in the treatment of metastatic colorectal cancer. Its discovery in the 1970s marked a significant advancement in cancer therapy, particularly due to its unique mechanism of action and reduced toxicity compared to earlier platinum compounds like cisplatin.

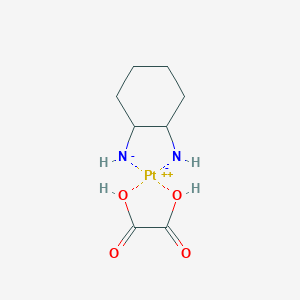

Chemical Structure and Properties

Oxaliplatin is characterized by its coordination complex, which includes a central platinum(II) ion coordinated to two cyclohexane-1,2-diamine ligands and an oxalate anion. This configuration enhances its stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₄Pt |

| Molecular Weight | 397.29 g/mol |

| Chemical Structure | Structure |

The primary mechanism through which oxaliplatin exerts its antitumor effects is by forming DNA adducts, particularly with guanine bases. This interaction distorts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death in rapidly dividing cancer cells. The formation of both interstrand and intrastrand cross-links at the N7 position of guanine bases is crucial for its cytotoxicity.

Antitumor Efficacy

Oxaliplatin has demonstrated significant antitumor activity against various cancers, especially colorectal cancer. Its efficacy is enhanced when used in combination with other agents such as 5-fluorouracil (5-FU) and leucovorin. The combination therapy is referred to as FOLFOX (5-FU, leucovorin, and oxaliplatin), which is the standard treatment for metastatic colorectal cancer.

Case Studies

-

Colorectal Cancer Treatment :

A study involving patients with metastatic colorectal cancer showed that the FOLFOX regimen significantly improved overall survival rates compared to 5-FU alone. The combination therapy led to higher response rates and reduced tumor progression. -

Drug Resistance :

Research has indicated that while oxaliplatin is effective, some patients develop resistance over time. A study optimized drug combinations using lower doses of oxaliplatin alongside other agents, demonstrating enhanced efficacy and reduced resistance development compared to standard dosing regimens.

Pharmacokinetics

Oxaliplatin undergoes non-enzymatic biotransformation after administration, leading to the formation of reactive derivatives that bind covalently to DNA. Its pharmacokinetics are characterized by rapid distribution and elimination, with a half-life ranging from 30 minutes to 2 hours post-infusion.

Toxicity Profile

While oxaliplatin has a better toxicity profile than cisplatin, it can still cause side effects such as peripheral neuropathy, nausea, and myelosuppression. The incidence of these side effects can vary based on dosage and patient-specific factors.

Q & A

How can researchers ensure the purity of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) during synthesis, and what analytical methods are most effective for detecting organic and inorganic impurities?

Methodological Answer:

To ensure purity, synthesis should be conducted under inert atmospheres with strict control of stoichiometric ratios, pH, and temperature. Post-synthesis, orthogonal analytical methods are critical:

- High-Performance Liquid Chromatography (HPLC): Resolves organic impurities like unreacted ligands or oxalate byproducts (e.g., oxaliplatin-related compounds B–D described in USP monographs) .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detects inorganic impurities (e.g., Pt²⁺ contamination) with detection limits <1 ppb .

- 1H/13C NMR Spectroscopy: Confirms ligand coordination and identifies stereoisomeric impurities via chemical shift analysis .

What are the critical considerations in designing experiments to evaluate the stability of this platinum complex under varying physiological conditions, and how can contradictory stability data from different studies be reconciled?

Methodological Answer:

Stability studies must simulate physiological variables:

- pH Gradients (4.5–7.4): Use phosphate or bicarbonate buffers to assess ligand displacement (e.g., oxalate dissociation) via UV-Vis spectroscopy .

- Temperature Control (25–37°C): Monitor degradation kinetics using Arrhenius plots.

Contradictions often arise from differing buffer compositions or analytical endpoints. To reconcile - Standardize dissolution media (e.g., USP simulated gastric/intestinal fluids).

- Apply multivariate statistical analysis to decouple pH/temperature effects .

Which spectroscopic and crystallographic techniques are optimal for elucidating the coordination geometry and oxidation state of platinum in this complex, and how do these methods address potential ambiguities?

Methodological Answer:

- X-ray Absorption Near-Edge Structure (XANES): Determines Pt oxidation state (e.g., Pt²⁺ vs. Pt⁴⁺) with ±0.1 oxidation state precision .

- Single-Crystal X-ray Diffraction: Resolves cis/trans ligand geometry and bond lengths (e.g., Pt–N vs. Pt–O distances in oxaliplatin analogs) .

- Infrared (IR) Spectroscopy: Identifies ligand coordination modes (e.g., monodentate vs. bidentate oxalate) via ν(C=O) and ν(C–O) shifts .

Ambiguities in solution-state structures are mitigated by combining crystallographic data with 2D NMR (e.g., NOESY for spatial proximity) .

How can researchers mitigate the formation of related platinum compounds (e.g., dihydroxido or dinitrato derivatives) during synthesis, and what analytical strategies confirm the absence of such byproducts?

Methodological Answer:

- Synthetic Controls: Use excess oxalic acid to suppress hydrolysis to dihydroxido species and avoid nitrate-containing reagents to prevent dinitrato byproducts .

- Byproduct Detection:

What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of this platinum complex, particularly in aquatic ecosystems?

Methodological Answer:

- Biodegradation Studies: Use OECD 301/302 guidelines with activated sludge or sediment microcosms to measure half-lives under aerobic/anaerobic conditions .

- Bioaccumulation Assays:

- Bioconcentration Factor (BCF): Measure Pt accumulation in Daphnia magna or zebrafish using ICP-MS .

- Trophic Transfer Studies: Assess biomagnification in aquatic food chains via stable isotope-labeled analogs .

How does the ligand structure of (2-Azanidylcyclohexyl)azanide influence cytotoxicity compared to cisplatin or oxaliplatin, and what in vitro models best capture these differences?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare DNA adduct formation (via comet assays) and cellular uptake (via ICP-MS) in HT-29 (colon) vs. A549 (lung) cancer cells .

- Apoptosis Pathways: Use flow cytometry with Annexin V/PI staining to differentiate necrosis/apoptosis mechanisms .

- 3D Tumor Spheroids: Mimic in vivo tumor microenvironments better than monolayer cultures for assessing penetration efficacy .

What are the key challenges in establishing a validated QSAR model for this platinum complex, and how can researchers address discrepancies between predicted and observed bioactivities?

Methodological Answer:

Challenges:

- Ligand Flexibility: Conformational changes in cyclohexanediamine ligands complicate descriptor selection.

- Solvent Effects: Variable solvation energies in QSAR training sets.

Solutions: - Use density functional theory (DFT) to calculate ligand-Pt binding energies as descriptors.

- Apply machine learning algorithms (e.g., random forests) to integrate experimental logP, IC50, and ADMET data .

- Validate models with leave-one-out cross-validation and external test sets from public toxicity databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.